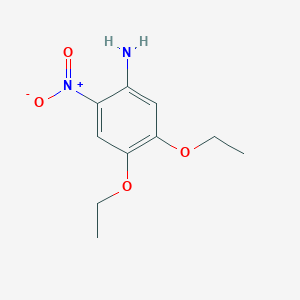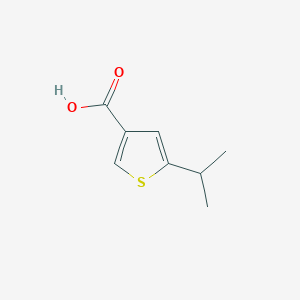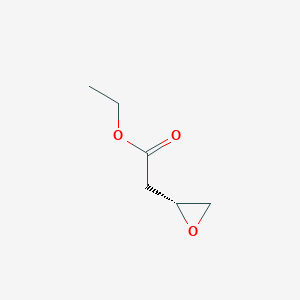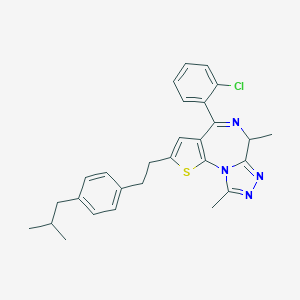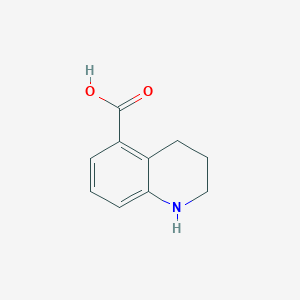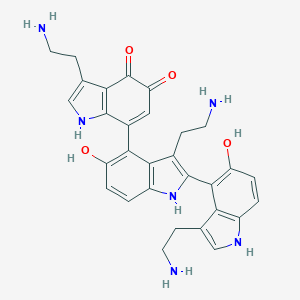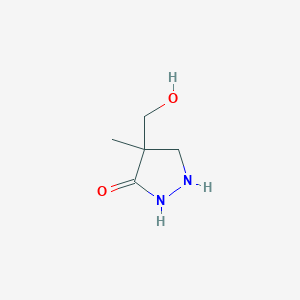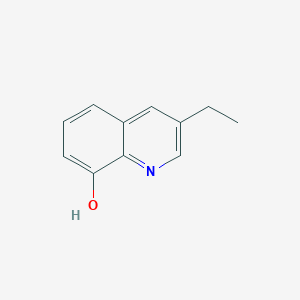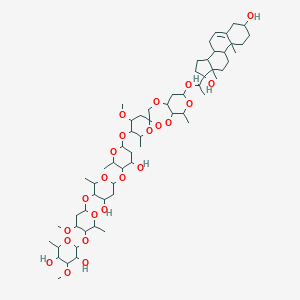![molecular formula C9H7ClO B039603 1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one CAS No. 112518-92-0](/img/structure/B39603.png)
1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one, also known as Tropolone, is an organic compound with a bicyclic structure. It is a yellow crystalline solid that has been used in various scientific research applications due to its unique properties.2.2]nona-3,6,8-trien-2-one.
Scientific Research Applications
1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one has been used in various scientific research applications due to its unique properties. It has been found to exhibit antimicrobial, antifungal, and antitumor activities, making it a potential candidate for the development of new drugs. It has also been used as a ligand in coordination chemistry, as well as a starting material for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one is not fully understood. However, it has been suggested that its antimicrobial and antifungal activities may be due to its ability to disrupt cell membrane integrity and inhibit essential enzymes. Its antitumor activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have cytotoxic effects on cancer cells, leading to cell death. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one in lab experiments is its unique properties, which make it a potential candidate for the development of new drugs and organic compounds. However, one limitation is its toxicity, which may pose a risk to researchers working with it. Additionally, its synthesis method is complex and may require specialized equipment and expertise.
Future Directions
There are several future directions for the research and development of 1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one. One direction is the further exploration of its antimicrobial, antifungal, and antitumor activities, with the goal of developing new drugs that can be used to treat various diseases. Another direction is the investigation of its antioxidant properties, with the goal of developing new therapies for oxidative stress-related diseases. Additionally, more research is needed to fully understand its mechanism of action and to identify its potential side effects.
Conclusion:
In conclusion, 1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one is a unique organic compound that has been used in various scientific research applications. Its synthesis method is complex, and it has been found to exhibit antimicrobial, antifungal, and antitumor activities, as well as antioxidant properties. While it has potential for the development of new drugs and organic compounds, its toxicity and potential side effects must be further investigated.
Synthesis Methods
The synthesis of 1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one is typically achieved through a multi-step process that involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct. The adduct is then subjected to a series of chemical reactions, including oxidation, chlorination, and dehydrogenation, to produce the final product.
properties
CAS RN |
112518-92-0 |
|---|---|
Product Name |
1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one |
Molecular Formula |
C9H7ClO |
Molecular Weight |
166.6 g/mol |
IUPAC Name |
1-chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one |
InChI |
InChI=1S/C9H7ClO/c10-9-5-3-7(4-6-9)1-2-8(9)11/h1-7H |
InChI Key |
SAEIBFDHELODKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C2(C=CC1C=C2)Cl |
Canonical SMILES |
C1=CC(=O)C2(C=CC1C=C2)Cl |
synonyms |
Bicyclo[3.2.2]nona-3,6,8-trien-2-one, 1-chloro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



